2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVTFXALALKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS 931704-73-3)
- Structure: Differs in the substitution pattern at the oxazole C5 position (4-methoxyphenylamino vs. methylamino) and the phenoxy group (3-methylphenoxy vs. 4-chlorophenoxy).
- Molecular Weight : 401.4 g/mol (C23H19N3O4), compared to 397.8 g/mol for the target compound (C20H14ClN3O3).
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CID 28819011)
- Structure: Replaces the methylamino group with a piperazine ring and lacks the (4-chlorophenoxy)methyl substituent.
- Molecular Formula : C12H12N4O2 vs. C20H14ClN3O3 for the target compound.
- Functional Implications : The piperazine group introduces basicity and hydrogen-bonding capacity, which could influence pharmacokinetic properties such as bioavailability .
Key Observations :
- Substituent Effects on Physical State: Bulky or polar groups (e.g., dimethylamino) tend to lower melting points or yield oils, while smaller substituents (e.g., 3-chloropropyl) produce crystalline solids .
- Synthetic Yield: Similar yields (~70%) are observed for oxazole derivatives with aliphatic side chains, suggesting that steric effects from aromatic groups (e.g., 4-chlorophenoxy) might require optimized conditions .
Functional Group Comparisons
Amino Group Variants
- Methylamino (Target Compound): Provides moderate hydrogen-bonding capacity and lipophilicity.
Phenoxy vs. Alkyl Substituents
- 3-Methylphenoxy (CAS 931704-73-3): Reduces electronegativity compared to chlorine, favoring hydrophobic interactions .
- 3-Chloropropyl () : Aliphatic chlorinated chains may enhance membrane permeability but increase metabolic instability .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.82 g/mol. The structure features a furan ring, an oxazole ring, and a chlorophenoxy group, which contribute to its biological properties.
Synthesis
The synthesis typically involves several steps:
- Formation of the furan ring via cyclization of appropriate precursors.
- Introduction of the chlorophenoxy group through nucleophilic substitution.
- Formation of the oxazole ring through cyclization involving amino alcohols under dehydrating conditions.
The mechanism of action for this compound involves:
- Enzyme Inhibition : It can bind to specific enzymes or receptors, inhibiting their activity.
- Cell Signaling Modulation : Alters signaling pathways that may lead to apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance:
- A study evaluated several oxazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth (see Table 1) .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 15 | 20 | S. aureus |
| 16 | 18 | E. coli |
| Ampicillin | 30 | Standard Control |
Antifungal Activity
In another study, the compound's effectiveness against various fungal strains was assessed using reference drugs like fluconazole and clotrimazole (see Table 2) .
| Compound | MIC (µg/ml) | Fungal Strain |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
Case Studies
- Antibacterial Efficacy : A recent study demonstrated that derivatives containing the oxazole moiety exhibited higher antibacterial activity compared to traditional antibiotics, suggesting a potential for developing new antimicrobial agents .
- Anticancer Properties : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
